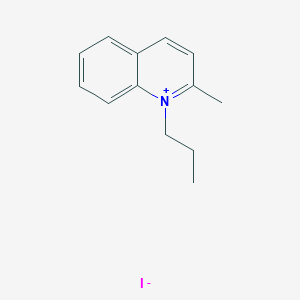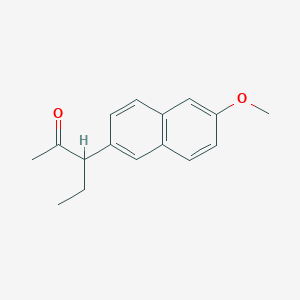
1-Phenyl-3-nonanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-nonanone is an organic compound with the molecular formula C15H22O It is a ketone characterized by a phenyl group attached to the third carbon of a nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-nonanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-nonanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.
Major Products Formed:
Oxidation: Nonanoic acid and benzoic acid derivatives.
Reduction: 1-Phenyl-3-nonanol or 1-phenyl-nonane.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-3-nonanone has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-nonanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-nonanone: Differing by the position of the phenyl group, leading to variations in reactivity and properties.
1-Phenyl-4-nonanone: Another positional isomer with distinct chemical behavior.
1-Phenyl-3-decanone: A homolog with an extended carbon chain, affecting its physical and chemical properties.
Uniqueness: 1-Phenyl-3-nonanone is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. Its balance of hydrophobic and hydrophilic properties makes it versatile for various chemical and biological processes.
Propriétés
Numéro CAS |
56741-23-2 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1-phenylnonan-3-one |
InChI |
InChI=1S/C15H22O/c1-2-3-4-8-11-15(16)13-12-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3 |
Clé InChI |
QQSUQZXKESWTCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




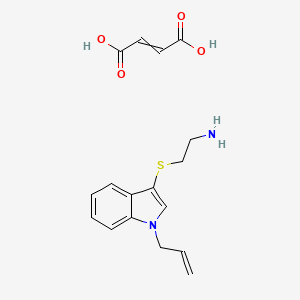
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
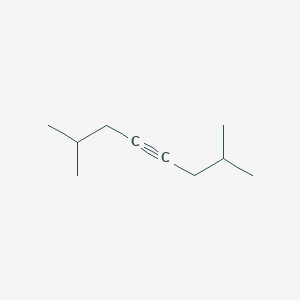


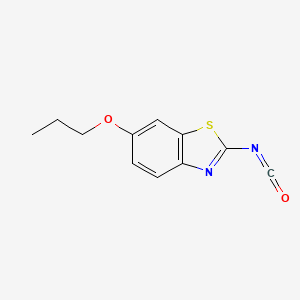
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
